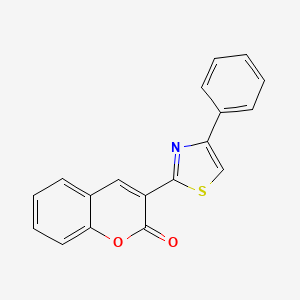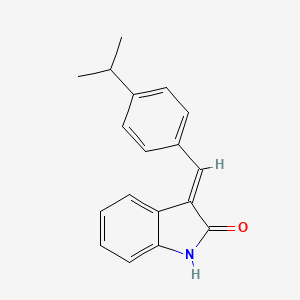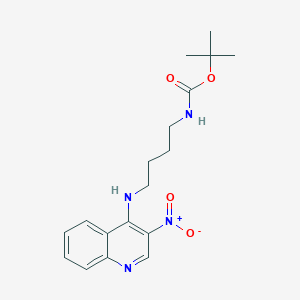
tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate
Descripción general
Descripción
Tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate, also known as TNBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TNBC is a carbamate derivative of 3-nitroquinoline, which is a heterocyclic compound that has been used in various medicinal and biological applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Tert-butyl carbamates, including variants like tert-butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate, are often used as intermediates in the synthesis of biologically active compounds. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, is a significant intermediate in the synthesis of osimertinib, a medication used for lung cancer treatment. The synthesis of this compound is typically achieved through a series of steps including acylation, nucleophilic substitution, and reduction, highlighting its versatile role in drug development (Zhao, Guo, Lan, & Xu, 2017).
Role in Drug Discovery
Tert-butyl carbamates are crucial in drug discovery and development. For example, N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed for antimalarial purposes. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. Its development involved optimized chemistry and preclinical evaluations, underscoring the importance of such compounds in medicinal chemistry (O’Neill et al., 2009).
Applications in Organic Chemistry and Synthesis
In organic chemistry, tert-butyl carbamates are used in various synthetic processes. For instance, tert-butyl carbamate derivatives are involved in metalation and alkylation reactions, demonstrating their utility in the synthesis of complex organic compounds. Such reactions are important for creating a wide range of chemical structures, which can have applications in pharmaceuticals and materials science (Sieburth, Somers, & O'hare, 1996).
Photoredox-Catalyzed Reactions
Photoredox-catalyzed reactions involving tert-butyl carbamates are explored for synthesizing complex organic structures like chromones. These reactions are significant as they provide a method for constructing diverse organic compounds under mild conditions, which can be beneficial in developing new pharmaceuticals and materials (Wang et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[4-[(3-nitroquinolin-4-yl)amino]butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)26-17(23)20-11-7-6-10-19-16-13-8-4-5-9-14(13)21-12-15(16)22(24)25/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXBZSTTYGAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3251547.png)
![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

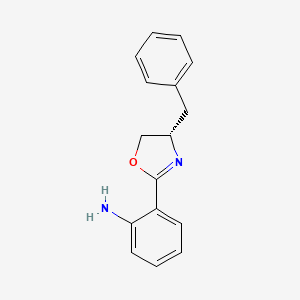
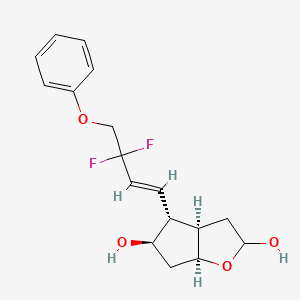

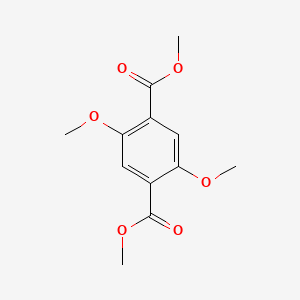

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)
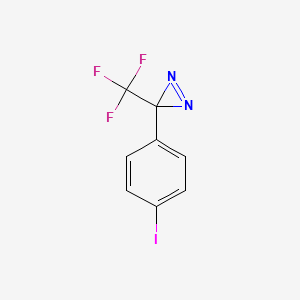

![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)
